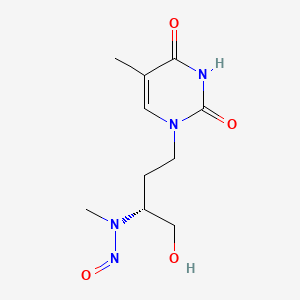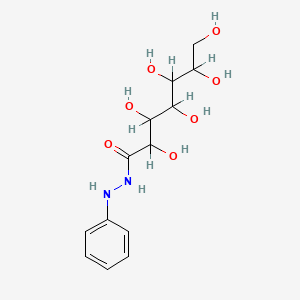
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is a complex organic compound characterized by multiple hydroxyl groups and a hydrazide functional group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4,5,6,7-Hexahydroxy-heptanoic acid.
Hydrazide Formation: The acid is reacted with phenylhydrazine under acidic or basic conditions to form the hydrazide. This reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of heptanoic acid derivatives with ketone or aldehyde groups.
Reduction: Formation of heptanoic acid derivatives with amine groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide involves its interaction with molecular targets such as enzymes or receptors. The multiple hydroxyl groups can form hydrogen bonds with active sites, while the hydrazide group can participate in nucleophilic or electrophilic reactions, altering the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexahydroxy-heptanoic acid: Lacks the phenyl-hydrazide group, making it less reactive in certain chemical reactions.
N’-phenyl-hydrazide derivatives: Compounds with different acyl groups attached to the hydrazide, which can alter their chemical and biological properties.
Uniqueness
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is unique due to the combination of multiple hydroxyl groups and a phenyl-hydrazide group, providing a versatile platform for various chemical modifications and applications.
This detailed overview highlights the significance and versatility of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide in scientific research and industrial applications
Properties
CAS No. |
7599-07-7 |
|---|---|
Molecular Formula |
C13H20N2O7 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide |
InChI |
InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22) |
InChI Key |
FKWVLNZRINUMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




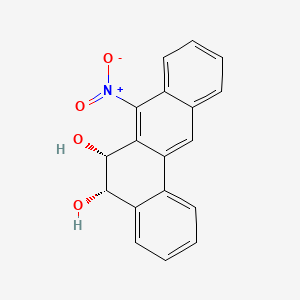
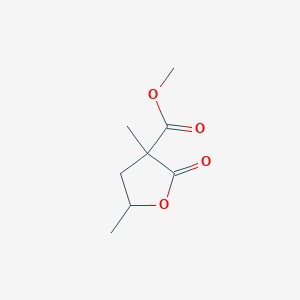
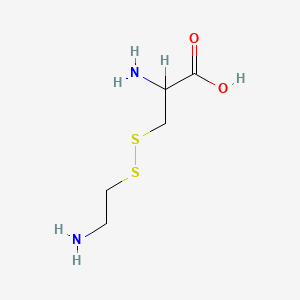
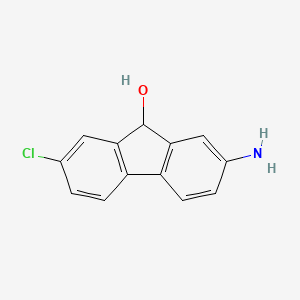

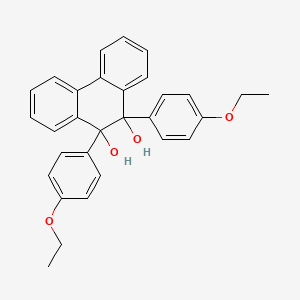


![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)


